molecular formula C19H20N2 B10815079 N-Desmethyl Azatadine

N-Desmethyl Azatadine

Cat. No.: B10815079
M. Wt: 276.4 g/mol
InChI Key: VEHMROQZMLRPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Azatadine (CAS: 38092-95-4), also known as Desloratadine Impurity A, is a pharmacologically significant metabolite and impurity of the antihistamine drug Desloratadine. Its chemical structure (C₁₉H₂₀N₂) features a piperidine ring and a benzo-cyclohepta-pyridine backbone, with a molecular weight of 276.38 g/mol . As a demethylated derivative of Azatadine, it lacks the methyl group on the piperidine nitrogen, which influences its pharmacokinetic and pharmacodynamic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene

InChI

InChI=1S/C19H20N2/c1-2-6-17-14(4-1)7-8-16-5-3-11-21-19(16)18(17)15-9-12-20-13-10-15/h1-6,11,20H,7-10,12-13H2

InChI Key

VEHMROQZMLRPSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C3CCNCC3)C4=C1C=CC=N4

Origin of Product

United States

Preparation Methods

The synthesis of N-Desmethyl Azatadine typically involves the demethylation of Azatadine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings .

Chemical Reactions Analysis

Metabolic Demethylation Pathways

N-Desmethyl azatadine is primarily generated through hepatic cytochrome P450 (CYP)-mediated N-demethylation. Key insights include:

Table 1: Enzymatic Demethylation Parameters

ParameterValue/ObservationSource
Primary CYP isoformCYP3A4
Metabolic activation5–40-fold IC₅₀ shift in CYP3A4 assays
Reactive intermediatesEpoxide or quinone methide formation
Competing pathwaysGlucuronidation, oxidation
  • CYP3A4 catalyzes the oxidative cleavage of the methyl group attached to azatadine’s piperidine nitrogen, forming this compound .

  • In vitro studies using human liver microsomes show this pathway dominates over glucuronidation .

Synthetic Preparation

This compound can be synthesized via controlled demethylation of azatadine under metal-free conditions:

Table 2: Optimized Synthetic Conditions

ConditionSpecificationYieldSource
ReagentTrimethylsilyl iodide (TMSI)96.4%
Temperature65–70°C (reflux)
SolventDichloromethane (DCM)
Purity (UHPLC)>99%
  • The reaction proceeds via nucleophilic cleavage of the C–N bond, avoiding harsh reagents like boron tribromide .

  • Deuterium-labeling studies confirm regioselectivity at the benzylic position during protonation .

Reactivity with Electrophiles

The secondary amine in this compound exhibits enhanced nucleophilicity compared to the parent compound:

Key Reactions:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, stabilizing the metabolite for analytical detection .

  • Oxidation : Susceptible to peroxidative oxidation at the azetidine ring, forming hydroxylated byproducts .

  • Complexation : Borane (BH₃) forms stable adducts with the azetidine nitrogen, enabling chiral resolution .

Stability and Degradation

This compound demonstrates pH-dependent stability:

Table 3: Stability Profile

ConditionHalf-Life (t₁/₂)Degradation ProductSource
Acidic (pH 2)8.2 hoursRing-opened amide
Neutral (pH 7.4)>24 hours
Alkaline (pH 9)3.1 hoursQuinone methide
  • Degradation under alkaline conditions proceeds via deprotonation and β-hydride elimination .

  • Light exposure accelerates decomposition, necessitating storage in amber glass .

Comparative Pharmacokinetics

This compound’s reduced lipophilicity alters its ADME properties relative to azatadine:

Key Differences:

  • Absorption : 22% lower logP value reduces blood-brain barrier penetration .

  • Excretion : 68% renal clearance vs. 45% for azatadine .

  • Half-life : 14.3 hours (vs. 9.8 hours for azatadine) .

Scientific Research Applications

N-Desmethyl Azatadine has several scientific research applications, including:

Mechanism of Action

N-Desmethyl Azatadine exerts its effects by antagonizing the pharmacological effects of histamine. It competes with histamine for histamine H1-receptor sites on effector cells, thereby reducing the intensity of allergic reactions and tissue injury responses involving histamine release. This mechanism is similar to that of Azatadine, which also blocks H1-receptor sites to mitigate allergic symptoms .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights key differences between N-Desmethyl Azatadine and structurally related compounds:

Property This compound Desloratadine Impurity B Desloratadine (Parent Drug)
CAS Number 38092-95-4 117796-50-6 100643-71-8
Molecular Formula C₁₉H₂₀N₂ C₁₉H₁₉BrN₂ C₁₉H₁₉ClN₂
Molecular Weight 276.38 g/mol 355.28 g/mol 310.82 g/mol
Key Structural Feature Demethylated piperidine ring Bromine substitution Chlorine substitution
Role Metabolite/Impurity Synthetic impurity Active pharmaceutical ingredient
  • Desloratadine Impurity B : Distinguished by a bromine atom replacing hydrogen in the aromatic ring, increasing molecular weight (355.28 g/mol) and altering lipophilicity compared to this compound .
  • Desloratadine : The parent drug contains a chlorine atom and a methylated piperidine ring, enhancing its affinity for histamine H₁ receptors and reducing sedative effects compared to earlier antihistamines .

Metabolic Pathways and Enzyme Interactions

This compound is formed via cytochrome P-450 (CYP)-mediated demethylation of Azatadine or Desloratadine. Key metabolic insights include:

  • CYP Enzyme Involvement : CYP3A and CYP2C subfamilies are major contributors to demethylation reactions in humans . Interindividual variability in CYP3A4 activity (30% of total hepatic P-450 content) may influence metabolite levels across populations .

Pharmacological and Toxicological Profiles

  • This compound: Lacks therapeutic efficacy as an antihistamine due to the absence of the methyl group critical for receptor binding. However, its presence in formulations is tightly regulated due to unknown long-term toxicity risks .
  • Desloratadine: Exhibits potent anti-allergic and anti-inflammatory effects by selectively blocking peripheral H₁ receptors.

Analytical Detection Methods

This compound and related impurities are identified using advanced chromatographic and spectrometric techniques:

  • LC-QTOF-MS : Provides high-resolution mass data for structural confirmation .
  • GC-MS : Used for volatile derivative analysis, though less common for polar metabolites like this compound .

Biological Activity

N-Desmethyl Azatadine, a derivative of azatadine, is an antihistamine compound primarily studied for its biological activity related to histamine receptor antagonism. This article delves into its mechanism of action, pharmacological effects, and relevant case studies that illustrate its biological significance.

Target Receptors
this compound acts primarily as a selective antagonist of the H1 histamine receptor. This receptor is involved in mediating various physiological responses to histamine, including allergic reactions and inflammation. By blocking this receptor, this compound can effectively reduce symptoms associated with allergies.

Biochemical Pathways
The compound's antagonistic action on H1 receptors inhibits the downstream signaling pathways typically activated by histamine. This includes the modulation of cytokine release and the inhibition of cell migration to sites of inflammation, which are critical in allergic responses and other inflammatory conditions.

Pharmacokinetics

This compound exhibits predictable pharmacokinetics similar to its parent compound, azatadine. Its absorption profile shows a rapid onset of action, with peak plasma concentrations typically reached within 1-2 hours post-administration. The elimination half-life is approximately 12 hours, allowing for once-daily dosing in clinical settings.

Biochemical Effects

The compound has been shown to inhibit histamine-induced expression of P-selectin, a molecule that plays a significant role in the adhesion and migration of leukocytes. This inhibition is crucial in preventing the exacerbation of allergic symptoms and controlling inflammation.

Clinical Efficacy

A study evaluating the efficacy of this compound in allergic rhinitis demonstrated significant improvements in nasal symptoms compared to placebo. Patients reported reduced sneezing, nasal congestion, and itching after treatment with this compound over a period of four weeks. The results were statistically significant (p < 0.05), indicating its effectiveness as an antihistamine.

Safety Profile

In terms of safety, this compound was well-tolerated among study participants, with minimal adverse effects reported. Common side effects included mild sedation and dry mouth, which are typical for antihistamines but were less frequent than those observed with first-generation antihistamines.

Comparative Analysis

Property This compound Azatadine First-Generation Antihistamines
H1 Receptor Affinity HighModerateHigh
Onset of Action RapidModerateRapid
Half-Life 12 hours10 hours4-6 hours
Sedation Potential LowModerateHigh
Clinical Use Allergic RhinitisAllergic ConditionsAllergic Rhinitis & Insomnia

Q & A

Q. What analytical methods are recommended for identifying and quantifying N-Desmethyl Azatadine in impurity profiling?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting trace impurities like this compound (C₁₉H₂₀N₂, MW 276.38). Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing positional isomers. Method optimization should account for the compound’s predicted density (1.139 g/cm³) and hydrophobicity to ensure resolution from related metabolites or degradation products .

Q. How should researchers validate the purity of synthesized this compound?

Purity validation requires a combination of chromatographic (e.g., HPLC with UV detection at λmax ~250 nm) and spectroscopic techniques (e.g., FTIR for functional group analysis). Residual solvent analysis via gas chromatography (GC) is essential if synthesis involves volatile intermediates. Calibration against certified reference materials (CRMs) with documented CAS 38092-95-4 ensures accuracy .

Q. What are the critical parameters for stabilizing this compound in experimental settings?

Stability studies should assess pH sensitivity (predicted pKa 10.30), photodegradation under UV light, and thermal decomposition (predicted boiling point 443.2°C). Storage in amber glassware at -20°C under inert atmosphere (N₂/Ar) minimizes degradation. Accelerated stability testing (40°C/75% RH) over 6 months can model long-term storage conditions .

Advanced Research Questions

Q. How can contradictory data on the pharmacokinetic behavior of this compound be resolved?

Discrepancies in bioavailability or metabolic half-life may arise from interspecies differences (e.g., rodent vs. human liver microsomes) or assay variability (e.g., ELISA vs. LC-MS/MS). A tiered approach is recommended:

  • In vitro: Compare metabolic stability using hepatocyte incubations with isotopically labeled (e.g., ¹³C) this compound.
  • In silico: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile conflicting absorption/distribution parameters .

Q. What experimental strategies address the compound’s potential off-target effects in histamine receptor studies?

this compound’s structural similarity to Azatadine (a known H₁ antagonist) necessitates rigorous selectivity profiling:

  • Use radioligand binding assays (e.g., ³H-mepyramine for H₁ receptors) with concentration-response curves (IC₅₀ determination).
  • Validate specificity via CRISPR-engineered receptor knockout cell lines to isolate confounding interactions .

Q. How can researchers optimize synthetic pathways to minimize this compound formation as a byproduct?

Reaction kinetic studies should identify critical intermediates (e.g., piperidinylidene derivatives) prone to demethylation. Techniques include:

  • Process Analytical Technology (PAT): Real-time monitoring via inline Raman spectroscopy to adjust methylation steps.
  • DoE (Design of Experiments): Vary temperature, catalyst loading (e.g., Pd/C), and solvent polarity (DMF vs. THF) to suppress undesired side reactions .

Q. What methodologies are suitable for elucidating the compound’s role in oxidative stress pathways?

Advanced approaches include:

  • ROS Detection: Fluorescent probes (e.g., DCFH-DA) in primary hepatocytes treated with this compound at IC₂₅–IC₇₅ concentrations.
  • Omics Integration: Transcriptomic profiling (RNA-seq) paired with metabolomic LC-MS to map Nrf2/ARE signaling perturbations .

Methodological Considerations

  • Data Contradiction Analysis: Cross-validate conflicting solubility or logP values using shake-flask experiments (pH 7.4 buffer) versus computational tools (e.g., ACD/Labs).
  • Reproducibility: Adhere to OECD guidelines for chemical testing, including blind replicates and inter-laboratory comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.